molecular formula C10H10N4O2 B1456629 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione CAS No. 111256-83-8

4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione

Cat. No.: B1456629
CAS No.: 111256-83-8
M. Wt: 218.21 g/mol
InChI Key: AVUQGOKVXPENDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-DiMAP involves the reaction between 4-dimethylaminobenzaldehyde and 3-acetyl-4-hydroxycoumarin in the presence of a catalytic amount of glacial acetic acid.


Molecular Structure Analysis

The molecular structure of DMTD is represented by the formula C10H10N4O2. It has a molecular weight of 218.21 g/mol. The InChI Key is AVUQGOKVXPENDG-UHFFFAOYSA-N.


Chemical Reactions Analysis

DMTD has been utilized as an effective oxidizing agent in organic synthesis. For instance, it has been used for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This compound also plays a role in Diels-Alder reactions, a key method in organic chemistry for creating cyclic structures. It has also been explored for its reactivity in ene reactions, demonstrating its interaction with various organic compounds to produce monoene adducts.


Physical and Chemical Properties Analysis

DMTD is a white to off-white crystalline powder that has a molecular weight of 308.36 g/mol. It is highly soluble in DMSO, DMF, and ethanol and slightly soluble in water. Its melting point is approximately 250°C.

Scientific Research Applications

Oxidizing Agent in Organic Synthesis

4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione has been utilized as an effective oxidizing agent in organic synthesis. For instance, Zolfigol et al. (2006) demonstrated its use for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, achieving moderate to good yields at room temperature (Zolfigol et al., 2006).

Participant in Diels-Alder Reactions

This compound also plays a role in Diels-Alder reactions, a key method in organic chemistry for creating cyclic structures. Johnson and Moody (1985) reported that 4-phenyl-1,2,4-triazole-3,5-dione undergoes Diels-Alder reactions with a variety of functionalized dienes (Johnson & Moody, 1985).

Ene Reactions and Polymer Modification

Klimova et al. (2002) explored its reactivity in ene reactions, demonstrating its interaction with various organic compounds to produce monoene adducts. Such reactions have implications in the modification and functionalization of polymers and other materials (Klimova et al., 2002).

Application in Cycloaddition Reactions

Cycloaddition reactions involving this compound have been comprehensively reviewed by Korol et al. (2020), highlighting its broad applicability in forming complex molecular structures, especially in the context of synthesizing new organic compounds (Korol et al., 2020).

Safety and Hazards

DMTD is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-1,2,4-triazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUQGOKVXPENDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)N=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721239
Record name 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111256-83-8
Record name 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111256-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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